4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Overview
Description
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Mechanism of Action
Target of Action
It’s known that pyrido[1,2-a]pyrimidines are of particular interest due to their biological activity .
Mode of Action
It’s known that these compounds are associated with various bioindicators, such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .
Biochemical Pathways
It’s known that these compounds have a broad substrate scope and represent a metal-free alternative for the synthesis of 3-heteroaryl-substituted 4h-quinolizin-4-ones and azino- and azolo-fused pyrimidones with a bridgehead nitrogen atom .
Biochemical Analysis
Biochemical Properties
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The compound’s keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring chelate the Mg²⁺ ion in the active site of the enzyme, inhibiting its activity . Additionally, it forms π-stacking interactions with nucleic acids, further influencing biochemical pathways .
Cellular Effects
This compound affects various cellular processes. In HeLa cell cultures, it has demonstrated moderate inhibitory properties against the HIV-1 virus . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects by chelating metal ions in the active sites of enzymes, such as HIV-1 integrase . This chelation inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome. Additionally, the compound’s ability to form π-stacking interactions with nucleic acids further contributes to its inhibitory effects on viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory properties over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on viral replication without significant toxicity . At higher doses, it may cause adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . The compound’s interactions with key metabolic enzymes can alter metabolite levels, impacting cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity. For instance, binding to specific transporters can facilitate its entry into target cells, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides . This method allows for the formation of the fused heterocyclic system under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde undergoes various chemical reactions, including nucleophilic condensation, cyclization, and arylation . These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Nucleophilic Condensation: Reagents such as hydrazine and Schiff bases are commonly used under basic or acidic conditions to form enaminones and hydrazinomethylenediketones.
Cyclization: Cyclization reactions often involve the use of acetic acid or other cyclizing agents to form pyrazolo and pyrano derivatives.
Major Products: The major products formed from these reactions include various heterocyclic derivatives such as pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones .
Scientific Research Applications
. The compound’s ability to inhibit HIV-1 integrase makes it a promising candidate for the development of new antiviral drugs. Additionally, its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .
In the field of organic synthesis, this compound serves as a valuable building block for the construction of complex heterocyclic systems. Its fluorescent properties also make it suitable for use in fluorescent sensing and labeling applications .
Comparison with Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde can be compared to other similar compounds such as 4-oxo-4H-quinolizine and 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . These compounds share a similar fused heterocyclic structure but differ in their specific functional groups and biological activities. For example, 4-oxo-4H-quinolizine derivatives are known for their cardiovascular and antitumor activities, while 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit a broader range of biological activities, including anti-inflammatory and anti-infective properties .
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIZKIHNYPAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221782 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-06-4 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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